4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C12H18N4O It is known for its unique structure, which includes a pyrazole ring substituted with amino, cyclopentyl, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives .
Scientific Research Applications
4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide is unique due to the presence of both cyclopentyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-amino-2-cyclopentyl-N-cyclopropylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-10-7-14-16(9-3-1-2-4-9)11(10)12(17)15-8-5-6-8/h7-9H,1-6,13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMYCBRQFUXEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)N)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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